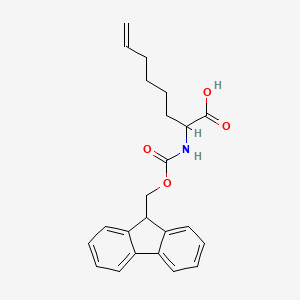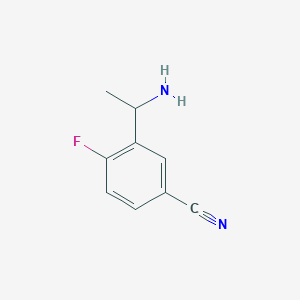
3-(1-Aminoethyl)-4-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminoethyl)-4-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a fluorine atom, and an aminoethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminoethyl)-4-fluorobenzonitrile typically involves the following steps:
Starting Material: The synthesis begins with 4-fluorobenzonitrile.
Amination: The nitrile group is subjected to a reaction with ethylamine under controlled conditions to introduce the aminoethyl group.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent quality and safety .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminoethyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups in place of the fluorine atom.
Applications De Recherche Scientifique
3-(1-Aminoethyl)-4-fluorobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(1-Aminoethyl)-4-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Aminoethyl)-4-hydroxybenzonitrile
- 3-(1-Aminoethyl)-4-chlorobenzonitrile
- 3-(1-Aminoethyl)-4-methylbenzonitrile
Uniqueness
3-(1-Aminoethyl)-4-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other similar compounds. The fluorine atom can influence the compound’s pharmacokinetics and binding affinity, making it a valuable scaffold in drug design .
Propriétés
Formule moléculaire |
C9H9FN2 |
|---|---|
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
3-(1-aminoethyl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4,6H,12H2,1H3 |
Clé InChI |
VUFKNZPRTMDINV-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C=CC(=C1)C#N)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylidene-7-(pyrazolo[1,5-a]pyridine-3-carbonyl)-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13387918.png)

![(S)-1-[[2-[(tert-butyldimethylsilyl)oxy]ethyl]Boc-amino]indane-4-carbonitrile](/img/structure/B13387926.png)
![Methyl 14-ethylidene-12-(hydroxymethyl)-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B13387930.png)
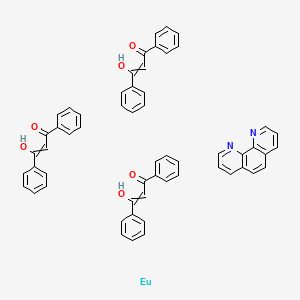
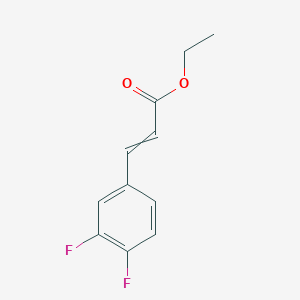

![3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[6-[(2,2,2-trifluoroacetyl)amino]hexyl]prop-2-enamide](/img/structure/B13387954.png)
![methyl N-[1-[[4-(3-iodo-1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]propan-2-yl]carbamate](/img/structure/B13387955.png)
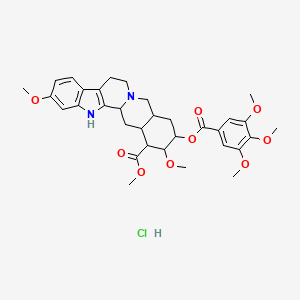
![7-But-2-ynyl-8-[3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione](/img/structure/B13387960.png)
![2-[3-[[6-(aminomethyl)-3-azanyl-3,4-dihydro-2H-pyran-2-yl]oxy]-4-azanyl-6-(ethylamino)-2-oxidanyl-cyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol; sulfuric acid](/img/structure/B13387984.png)
